

# initial toxicological studies of stachybotryotoxicosis

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An In-depth Technical Guide to the Initial Toxicological Studies of Stachybotryotoxicosis

#### Introduction

Stachybotrys chartarum, a greenish-black saprophytic mold, has been a subject of toxicological concern since the 1930s, when it was first linked to a mysterious and fatal disease in horses in the Ukraine.[1] This condition, characterized by symptoms such as dermal necrosis, hemorrhage, a decrease in leukocytes, and nervous system disorders, was termed "stachybotryotoxicosis".[1] The fungus thrives on wet, cellulose-rich materials like hay, straw, and water-damaged building materials.[1][2] The toxicity of S. chartarum is primarily attributed to the secondary metabolites it produces, most notably the macrocyclic trichothecene mycotoxins, such as satratoxins.[1] These toxins are potent inhibitors of protein synthesis.

Initial toxicological research focused on animal models to understand the pathological effects following ingestion of or exposure to contaminated materials. These early studies laid the groundwork for modern investigations into the health effects associated with indoor mold exposure, colloquially known as "sick building syndrome". This guide provides a technical overview of these foundational studies, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

## **Quantitative Toxicological Data**

The following table summarizes quantitative data from key initial and subsequent toxicological studies on S. chartarum and its toxins.



| Animal/Org<br>anism<br>Model | Test Article                       | Route of<br>Administrat<br>ion | Dose/Conce<br>ntration                                | Key<br>Toxicologic<br>al<br>Endpoints   | Reference(s |
|------------------------------|------------------------------------|--------------------------------|---|---|-------------|
| Horse                        | S. chartarum culture on feed       | Oral                           | Contents of<br>30 petri<br>plates                     | Death   |             |
| Horse                        | S. chartarum<br>culture on<br>feed | Oral                           | Contents of 1 petri plate                             | Sickness,<br>irritation of<br>mouth, throat,<br>and nose  |             |
| Horse                        | Pure Toxin<br>(unspecified)        | Not Specified                  | 1 mg  | Death   |             |
| Mouse                        | Satratoxins                        | Not Specified                  | ~1.0 mg/kg<br>body weight                             | Median<br>Lethal Dose<br>(LD50)   |             |
| B6C3F1/N<br>Mouse            | Viable S.<br>chartarum<br>conidia  | Inhalation<br>(nose-only)      | 1 × 10 <sup>4</sup><br>conidia<br>(pulmonary<br>dose) | Increased absolute and relative lung weights; Nonneoplasti c lesions in the larynx, lung, and bronchial lymph nodes after 3 months of exposure. |             |
| 5-week-old<br>Mouse          | "Toxic" S.<br>chartarum<br>spores  | Intranasal                     | Not<br>Quantified                                     | 50%<br>mortality;<br>significant<br>loss of body  | •           |



|                                   |  |                     |               | weight in survivors.   |
|-----------------------------------|--|---------------------|---------------|--|
| Daphnia<br>magna (water<br>flea)  | Methanol<br>extract of S.<br>chartarum | Aqueous<br>Exposure | Not Specified | Moderate toxicity (Class III) for fungus grown on PDA; Slight toxicity (Class IV) for fungus grown on MEA. |
| Dugesia<br>tigrina<br>(planarian) | Methanol<br>extract of S.<br>chartarum | Aqueous<br>Exposure | Not Specified | Moderate toxicity (Class III) for fungus grown on PDA; Slight toxicity (Class IV) for fungus grown on MEA. |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocols are based on significant studies that have characterized the toxicity of S. chartarum.

### **Protocol: Inhalation Toxicity Study in Mice (NTP)**

This protocol outlines the methodology used in the National Toxicology Program (NTP) study to assess the subchronic inhalation toxicity of S. chartarum conidia in B6C3F1/N mice.

- 1. Fungal Culture and Spore Preparation:
- Culture Medium: Twelve culture flasks containing 30g of wet, autoclaved white rice were
  used as the substrate.



- Inoculation: Each flask was inoculated with 1.25 × 10<sup>6</sup> S. chartarum conidia (spores).
- Incubation: The flasks were incubated for 21–28 days to allow for fungal growth and sporulation.
- Preparation of Test Articles:
  - Viable Spores: After incubation, conidia were liberated from the rice culture using sterile water.
  - Heat-Inactivated Spores (Particle Control): Half of the flasks were heat-treated at 80°C for 2 hours to produce a nonviable particle control. This control helps differentiate between toxic effects and effects caused by particulate matter.
- 2. Animal Model and Housing:
- Species/Strain: Male and female B6C3F1/N mice were used for the study.
- Housing: Animals were housed in standard cage environments and transferred to individual carousel housing pods within a nose-only exposure chamber for the duration of the exposure.
- 3. Exposure Protocol:
- System: An Acoustical Generator System (AGS) was used to aerosolize the conidia and deliver it to a nose-only exposure chamber.
- Exposure Groups:
  - o Air Control: Exposed to HEPA-filtered air.
  - Particle Control: Exposed to heat-inactivated S. chartarum conidia.
  - Test Group: Exposed to viable S. chartarum conidia.
- Dose and Duration: Animals were exposed for 1 hour per day, twice a week, for 3 months.
   The exposure was monitored using software to estimate when a total pulmonary deposition of approximately 1 × 10<sup>4</sup> conidia was achieved per session.

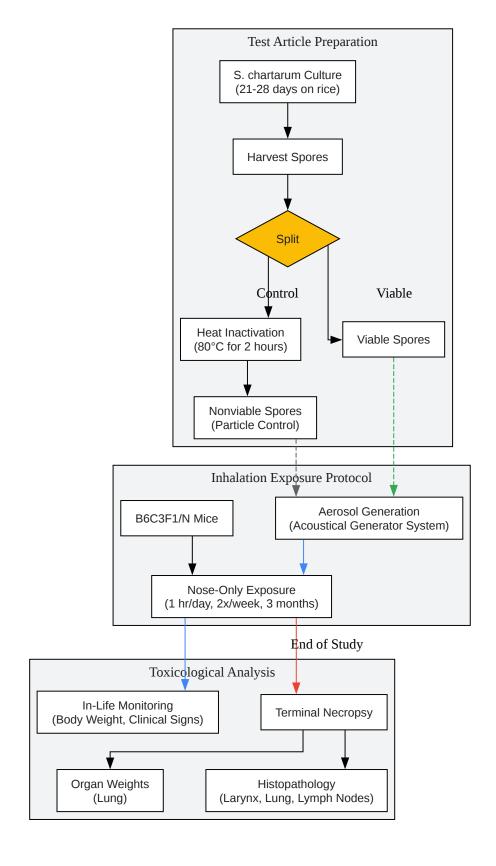


- 4. Monitoring and Endpoint Analysis:
- In-life Monitoring: Clinical observations were recorded daily, and body weights were recorded weekly.
- Terminal Analysis: At the end of the 3-month study, animals were euthanized. A full necropsy
  was performed, and terminal body and organ (especially lung) weights were measured.
  Tissues, particularly the larynx, lungs, and bronchial lymph nodes, were collected, processed
  for histopathology, and examined for nonneoplastic lesions.

# **Visualizations: Workflows and Pathways**

Diagrams are provided to visually represent complex experimental workflows and biological signaling pathways associated with stachybotryotoxicosis.

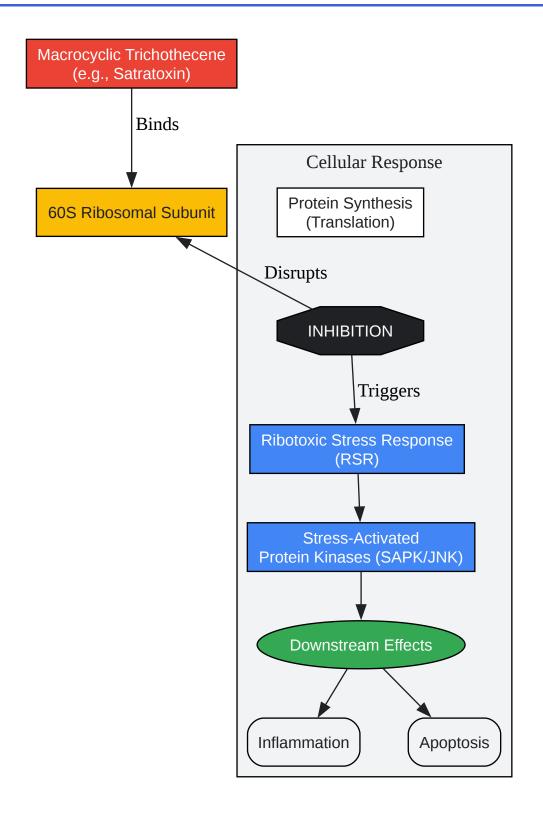




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Caption: Experimental workflow for the NTP subchronic inhalation study of S. chartarum.





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